2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid

Description

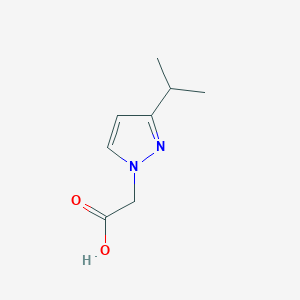

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a pyrazole ring substituted with an isopropyl group at the 3-position and an acetic acid moiety at the 1-position. The acetic acid group enables hydrogen bonding and metal coordination, while the isopropyl substituent contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

2-(3-propan-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGJPJPAXYALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine and α,β-Unsaturated Carbonyl Compounds

The foundational approach involves condensing hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate derivatives under acidic or basic conditions yields the pyrazole core. A representative synthesis begins with the cyclization of 3-isopropyl-1H-pyrazole, followed by N-alkylation with chloroacetic acid to introduce the acetic acid moiety.

Key Reaction Conditions

Cyclocondensation with 1,3-Diketones

Alternative methods employ 1,3-diketones, such as acetylacetone, reacted with hydrazines. This pathway benefits from milder conditions and higher regioselectivity. For example, 3-isopropylpyrazole is synthesized via cyclocondensation of isobutyrylacetone with hydrazine hydrate, followed by N-alkylation using bromoacetic acid.

Optimization Insights

-

Regioselectivity: The isopropyl group preferentially occupies the 3-position due to steric and electronic effects.

-

Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:1 v/v) achieves >95% purity.

| Step | Yield (%) | Purity (%) |

|---|---|---|

| N-Alkylation | 70–80 | 85–90 |

| Ester Hydrolysis | 90–95 | >95 |

Trichloroacetimidate-Mediated Alkylation

A novel method utilizes trichloroacetimidates as electrophiles under Brønsted acid catalysis. For example, phenethyl trichloroacetimidate reacts with 3-isopropylpyrazole in the presence of triflic acid, yielding the N1-alkylated product with 41–65% efficiency.

Advantages

-

Regioselectivity: Exclusive N1-alkylation avoids N2 byproducts.

-

Solvent Tolerance: Compatible with dichloromethane or THF.

One-Pot Synthesis Approaches

Tandem Cyclization-Alkylation

Recent advancements enable tandem pyrazole formation and N-alkylation in a single reactor. A mixture of hydrazine, methyl vinyl ketone, and ethyl chloroacetate undergoes sequential cyclization and alkylation under basic conditions, achieving a 55–60% overall yield.

Critical Parameters

-

Molar Ratio: 1:1:1 (hydrazine:ketone:alkylating agent)

-

Base: Potassium carbonate

-

Reaction Time: 8–12 hours

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and scalability. A microreactor system operating at 100°C with a residence time of 10 minutes achieves 80% conversion, followed by inline purification via liquid-liquid extraction.

Mechanistic Insights and Stereoelectronic Effects

Pyrazole Cyclization Mechanism

The cyclization of hydrazine with α,β-unsaturated carbonyl compounds proceeds via a stepwise mechanism:

-

Nucleophilic Attack: Hydrazine attacks the β-carbon of the enone.

-

Cyclization: Intramolecular dehydration forms the pyrazole ring.

Stereoelectronic Considerations

Alkylation Selectivity

N-Alkylation favors the pyrazole N1 position due to lower steric hindrance compared to N2. Computational studies indicate a 5.3 kcal/mol energy difference between N1 and N2 transition states.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classic Condensation | 60–75 | 85–90 | Moderate | High |

| Trichloroacetimidate | 40–65 | >95 | Low | Moderate |

| One-Pot Tandem | 55–60 | 80–85 | High | High |

| Continuous Flow | 70–80 | >95 | Very High | Moderate |

Key Observations

Scientific Research Applications

Medicinal Chemistry

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid has been investigated for its anti-inflammatory properties. It is believed to act as a cyclooxygenase (COX) inhibitor, particularly targeting COX-2 enzymes, which are involved in inflammatory processes. Molecular docking studies indicate effective binding within the active site of COX enzymes, potentially blocking substrate access and inhibiting their activity .

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting its utility in developing anti-inflammatory medications.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry , particularly as a lead compound for developing herbicides or fungicides due to its biological activity against plant pathogens. Research is ongoing to explore its efficacy in controlling various agricultural pests and diseases.

Data Table: Potential Agricultural Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Herbicide | Targeting specific weed species | Reduced crop competition |

| Fungicide | Inhibiting fungal growth | Enhanced crop yield |

Materials Science

In materials science, 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing complex molecules used in creating new materials with specific properties. Its unique structure allows for diverse chemical reactivity, making it valuable in developing novel polymers or composites.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, differing primarily in substituents on the pyrazole ring or functional group modifications:

Key Differences and Implications

Substituent Effects: Isopropyl vs. Methyl: The isopropyl group in the target compound increases steric bulk compared to methyl-substituted analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid ethyl ester). This may hinder binding to biological targets or alter crystal packing . Amino and Phenyl Groups: The 3-amino-5-phenyl analog (CAS MFCD24489525) exhibits enhanced hydrogen-bonding capacity and aromatic interactions, making it suitable for drug design targeting enzymes or receptors .

Functional Group Modifications :

- Ester vs. Acid : Ethyl ester derivatives (e.g., CAS 10199-60-7) are more lipophilic, favoring membrane permeability, whereas carboxylic acids (e.g., the target compound) are more polar and bioavailable in aqueous environments .

- Oxo Group : The 5-oxo derivative (CAS 852851-73-1) may exhibit tautomerism, affecting its electronic properties and reactivity in synthetic pathways .

Physical and Chemical Properties: Solubility: Trimethyl-substituted analogs (e.g., CAS 66053-93-8) likely have reduced solubility due to increased hydrophobicity, whereas amino-substituted compounds (e.g., CAS 1006348-73-7) may show improved aqueous solubility . Thermal Stability: Bulkier substituents (e.g., isopropyl) could enhance thermal stability by reducing molecular mobility in the solid state.

Biological and Industrial Relevance: The target compound’s acetic acid group makes it a candidate for metal-organic frameworks (MOFs) or coordination polymers.

Crystallographic and Solid-State Behavior

While direct crystallographic data for the target compound is unavailable, related pyrazole-acetic acid derivatives (e.g., benzofuran analogs in ) form dimeric structures via O–H⋯O hydrogen bonds. Such interactions are critical for stabilizing crystal lattices and may similarly influence the target compound’s solid-state properties.

Biological Activity

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its potential applications.

The compound's structure features a pyrazole ring, which is pivotal in mediating its biological effects. The isopropyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and targets.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid have shown inhibition rates ranging from 58.95% to 87.35% in various assays compared to phenylbutazone, a standard anti-inflammatory drug .

| Compound | Inhibition Rate (%) | Reference Drug Inhibition (%) |

|---|---|---|

| 2c | 58.95 | 57.41 |

| 3d | 86.67 | 70.56 |

2. Antimicrobial Activity

In vitro studies have indicated that pyrazole derivatives possess notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for several derivatives were reported to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The compounds also demonstrated significant antibiofilm activity, outperforming traditional antibiotics such as Ciprofloxacin .

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| 7b | 0.22 | Significant |

| Ciprofloxacin | - | Baseline |

3. Anticancer Potential

Recent studies have explored the anticancer potential of copper complexes derived from pyrazole acetic acids, including those with isopropyl substitutions. These complexes exhibited cytotoxic effects against various cancer cell lines, with some showing IC50 values significantly lower than cisplatin, a well-known chemotherapeutic agent .

| Complex | IC50 (μM) | Comparison to Cisplatin (IC50) |

|---|---|---|

| Complex 3 | 13.7 | 3.7 times lower |

The biological activities of 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid are attributed to its interaction with specific molecular targets:

- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory pathways by blocking the synthesis of inflammatory mediators.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation.

- Anticancer Mechanism : It targets cellular pathways involved in proliferation and apoptosis, particularly through copper coordination chemistry that enhances cytotoxicity in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of various pyrazole derivatives, including the target compound, showing significant reduction in edema in animal models following administration .

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties of pyrazole derivatives found that compound 7b effectively inhibited biofilm formation and displayed synergistic effects when combined with other antibiotics .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling reagent-mediated conditions. This reaction is foundational for modifying solubility or bioavailability.

| Reagents/Conditions | Products | Applications |

|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 2-(3-isopropyl-1H-pyrazol-1-yl)acetate | Prodrug synthesis |

| Ethanol, DCC/DMAP | Ethyl ester derivative | Lipophilicity enhancement |

Mechanistically, protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 3-isopropyl-1H-pyrazole as a primary product.

| Conditions | Byproducts | Yield |

|---|---|---|

| 180°C, vacuum | CO₂ | ~75% |

| NaOH (aq.), Δ | Sodium acetate | ~60% |

The reaction proceeds via a six-membered cyclic transition state, stabilized by conjugation within the pyrazole ring.

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by the isopropyl group’s steric effects.

Bromination

| Reagents | Position Substituted | Product |

|---|---|---|

| NBS, CCl₄, light | C-4 | 4-Bromo-3-isopropyl-1H-pyrazole acetic acid |

| Br₂, FeBr₃ | C-5 | Minor product (<10%) |

The isopropyl group at C-3 directs bromination to C-4 due to steric hindrance and electronic deactivation.

Nitration

| Reagents | Product | Notes |

|---|---|---|

| HNO₃, H₂SO₄ | 4-Nitro derivative | Low regioselectivity |

Coordination Chemistry

The pyrazole nitrogen participates in metal coordination, forming complexes with catalytic or therapeutic potential.

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(CH₃CN)₄PF₆ | 1:1 | Monodentate coordination via N1 | Anticancer agent studies |

| AgNO₃ | 2:1 | Bridging ligand in polymeric chains | Material science |

Stoichiometry and geometry depend on reaction pH and counterion effects .

Oxidation and Reduction

The carboxylic acid group and pyrazole ring exhibit redox activity.

Oxidation

| Reagents | Product | Mechanism |

|---|---|---|

| KMnO₄, H₂O, Δ | Pyrazole ketone derivative | Oxidative decarboxylation |

| H₂O₂, Fe²⁺ | N-Oxide formation at pyrazole ring | Radical-mediated pathway |

Reduction

| Reagents | Product | Yield |

|---|---|---|

| LiAlH₄, THF | 2-(3-Isopropyl-1H-pyrazol-1-yl)ethanol | ~85% |

| H₂, Pd/C | Saturated pyrazolidine analog | <30% |

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, enabling bioconjugation.

| Coupling Reagent | Amine | Product |

|---|---|---|

| EDC/HOBt | Benzylamine | N-Benzylamide derivative |

| DCC | Glycine methyl ester | Peptide-linked analog |

Heterocycle Functionalization

The pyrazole ring participates in cycloaddition and cross-coupling reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Aryl boronic acid | 4-Aryl-substituted derivative |

| 1,3-Dipolar Cycloaddition | Nitrile oxide | Isoxazole-fused hybrid |

Key Mechanistic Insights

-

Steric Effects : The isopropyl group at C-3 significantly reduces reactivity at C-5, favoring substitutions at C-4 .

-

Electronic Effects : The pyrazole ring’s electron-deficient nature facilitates electrophilic attacks at nitrogen-rich positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its dual reactivity at the pyrazole ring and carboxylic acid group, enabling tailored modifications for target applications.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via alkylation of 3-isopropylpyrazole with haloacetic acid derivatives under basic conditions. Optimization involves controlling reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency . For sustainable synthesis, continuous-flow reactors (as demonstrated for analogous triazole derivatives) improve yield and reduce side products by ensuring precise temperature and mixing control . Purity can be monitored via HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- NMR : Use and NMR in DMSO-d6 to confirm pyrazole ring substitution patterns and acetic acid linkage. The isopropyl group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the pyrazole C-3 proton resonates near δ 6.5 ppm .

- FT-IR : Look for carboxylic acid O–H stretching (2500–3300 cm) and C=O absorption (~1700 cm) .

- X-ray crystallography : Employ SHELX programs for structure refinement. Use SHELXL for small-molecule refinement, ensuring high-resolution data (<1.0 Å) to resolve potential disorder in the isopropyl group .

Q. How can solubility and stability be assessed for this compound in biological assays?

Test solubility in aqueous buffers (pH 2–10) using UV-Vis spectroscopy. The carboxylic acid group enhances solubility in alkaline conditions (e.g., PBS pH 7.4). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions in drug discovery?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and protonation states .

- Molecular docking : Use AutoDock Vina with PyRx to simulate interactions with biological targets (e.g., enzymes in pyrazole-related pathways). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can contradictory NMR or crystallographic data be resolved during structural elucidation?

- For NMR discrepancies, compare experimental data with computed chemical shifts (via ACD/Labs or Gaussian) to identify misassignments .

- In crystallography, use SHELXD for phase problem resolution and check for twinning or disorder using PLATON. If multiple conformations exist, refine with PART instructions in SHELXL .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Protection-deprotection : Temporarily protect the acetic acid group with tert-butyl esters to prevent nucleophilic interference during pyrazole C-5 substitution .

- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations. Optimize ligand choice (e.g., SPhos) to enhance regioselectivity .

Q. How should researchers design toxicity studies to evaluate safety profiles?

- In vitro assays : Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. Include ROS detection kits to assess oxidative stress .

- In silico prediction : Use ProTox-II or ADMETLab to predict acute toxicity (e.g., LD) and prioritize in vivo testing .

Methodological Notes

- Crystallography : Always validate SHELX-refined structures with CIF check reports to flag outliers (e.g., R-factor >5%) .

- Synthesis scale-up : Transition from batch to flow chemistry (e.g., Syrris AFR®) reduces exothermic risks and improves reproducibility for gram-scale production .

- Safety : Handle with nitrile gloves and PPE due to respiratory and ocular irritation risks (GHS H319/H335). Store in ventilated cabinets away from bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.